3-(Benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide
3-(Benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
638145-97-8
VCID:
VC0369665
InChI:
InChI=1S/C18H19N5O2/c1-2-11-23-21-18(20-22-23)19-17(24)15-9-6-10-16(12-15)25-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,19,21,24)
SMILES:
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Molecular Formula:
C18H19N5O2
Molecular Weight:
337.4g/mol
3-(Benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide
CAS No.: 638145-97-8
Main Products
VCID: VC0369665
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4g/mol
CAS No. | 638145-97-8 |
---|---|
Product Name | 3-(Benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
Molecular Formula | C18H19N5O2 |
Molecular Weight | 337.4g/mol |
IUPAC Name | 3-phenylmethoxy-N-(2-propyltetrazol-5-yl)benzamide |
Standard InChI | InChI=1S/C18H19N5O2/c1-2-11-23-21-18(20-22-23)19-17(24)15-9-6-10-16(12-15)25-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,19,21,24) |
Standard InChIKey | YSOIBWNRSGTFHC-UHFFFAOYSA-N |
SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
PubChem Compound | 893746 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume